2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine
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Overview
Description
2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis, by binding to their active sites . This inhibition disrupts essential metabolic processes, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
- 2,3-Dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Uniqueness
2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-6-4-11(5-7-12)9-17-10-14-13(16-17)3-2-8-15-14/h2-8,10H,9H2,1H3 |
InChI Key |
SLDGQKYOKJBARQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=N3 |
Origin of Product |
United States |
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